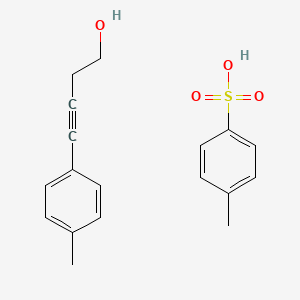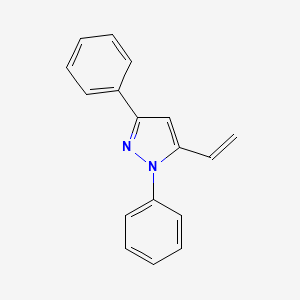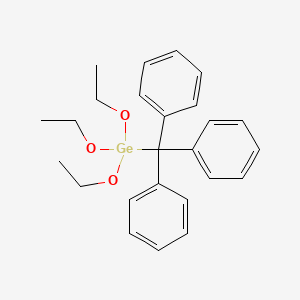
Triethoxy(triphenylmethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(triphenylmethyl)germane is a chemical compound with the formula C25H30GeO3. It consists of a germanium atom bonded to three ethoxy groups and a triphenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(triphenylmethyl)germane typically involves the reaction of triphenylmethyl chloride with germanium tetrachloride in the presence of an appropriate base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
Ph3CCl+GeCl4+3EtOH→Ph3CGe(OEt)3+3HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(triphenylmethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and triphenylmethanol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and triphenylmethanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Triethoxy(triphenylmethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers.
Wirkmechanismus
The mechanism of action of Triethoxy(triphenylmethyl)germane involves its interaction with cellular components. The triphenylmethyl group can act as a radical scavenger, protecting cells from oxidative damage. The germanium atom can interact with biological molecules, potentially altering their function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but without the germanium atom.
Triphenylmethyl chloride: A precursor used in the synthesis of Triethoxy(triphenylmethyl)germane.
Triphenylmethyl radical: A reactive intermediate in organic synthesis.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. The combination of the triphenylmethyl group and the ethoxy groups makes it versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88102-98-1 |
|---|---|
Molekularformel |
C25H30GeO3 |
Molekulargewicht |
451.1 g/mol |
IUPAC-Name |
triethoxy(trityl)germane |
InChI |
InChI=1S/C25H30GeO3/c1-4-27-26(28-5-2,29-6-3)25(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
InChI-Schlüssel |
NSTZLJPJUVIQSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Ge](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


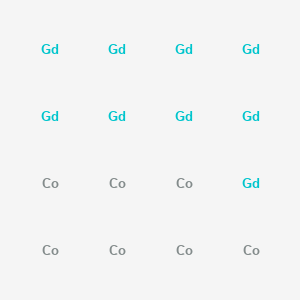
![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
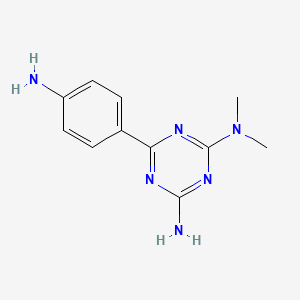
![1-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14403040.png)
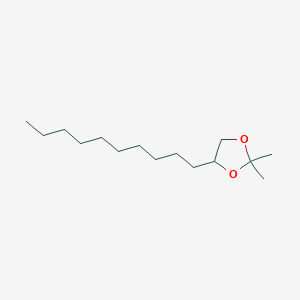
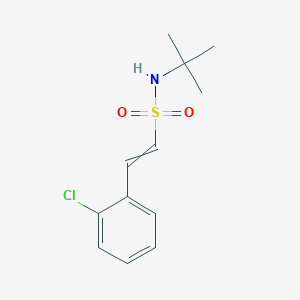
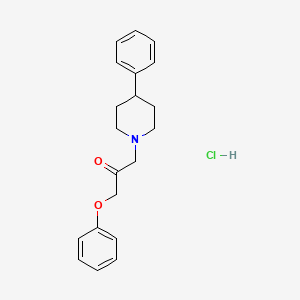
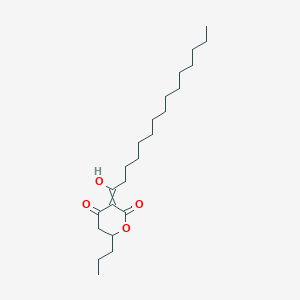
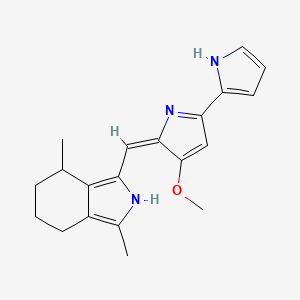
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)

